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molecular formula C11H14O4 B2664919 4-Ethoxy-3,5-dimethoxybenzaldehyde CAS No. 39075-25-7

4-Ethoxy-3,5-dimethoxybenzaldehyde

Cat. No. B2664919
M. Wt: 210.229
InChI Key: MIYBTGCYUACEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249115B2

Procedure details

In 250 ml three necked flask, equipped with reflux condenser, mechanical stirrer, 18.2 g (100 mmol) of 3,5-dimethoxy-4-hydroxybenzaldehyde, 28 g (200 mmol) of dry K2CO3 and 100 ml of dry dimethylformamide are placed in argon condition. The mixture is stirred for 20 min in argon condition, then 42 g (21.7 ml, 270 mmol) of ethyliodide is added. The mixture is refluxed in argon condition with stirring for 20 h at 70÷100° C., and concentrated in vacuum at 50÷80° C. to dryness. Then 200 ml of water is added to the residue and the mixture is extracted with (4×100 ml) of methylene chloride. The combined organic fraction is washed with 7% NaOH solution, dried over magnesium sulfate, filtered off, concentrated in vacuum at 50÷80° C. The residue (20 g of oil) is used on the next step without further purification.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
21.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:12][CH3:13])[C:10]=1[OH:11])[CH:6]=[O:7].C([O-])([O-])=O.[K+].[K+].[CH2:20](I)[CH3:21]>CN(C)C=O>[CH3:13][O:12][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[O:11][CH2:20][CH3:21])[CH:6]=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1O)OC
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
21.7 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
three
Quantity
250 mL
Type
solvent
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 min in argon condition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed in argon condition
STIRRING
Type
STIRRING
Details
with stirring for 20 h at 70÷100° C.
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum at 50÷80° C. to dryness
ADDITION
Type
ADDITION
Details
Then 200 ml of water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with (4×100 ml) of methylene chloride
WASH
Type
WASH
Details
The combined organic fraction is washed with 7% NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum at 50÷80° C
CUSTOM
Type
CUSTOM
Details
The residue (20 g of oil) is used on the next step without further purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
COC=1C=C(C=O)C=C(C1OCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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